molecular formula C13H15NO2 B13975717 Methyl 2-methyl-1H-indole-1-propanoate CAS No. 57662-82-5

Methyl 2-methyl-1H-indole-1-propanoate

Cat. No.: B13975717
CAS No.: 57662-82-5
M. Wt: 217.26 g/mol
InChI Key: VXPCBOZSYSMTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-1H-indole-1-propanoate is an indole derivative characterized by a propanoate ester group substituted at the 1-position of the indole ring and a methyl group at the 2-position. Indole derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and structural versatility.

Properties

CAS No.

57662-82-5

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

methyl 3-(2-methylindol-1-yl)propanoate

InChI

InChI=1S/C13H15NO2/c1-10-9-11-5-3-4-6-12(11)14(10)8-7-13(15)16-2/h3-6,9H,7-8H2,1-2H3

InChI Key

VXPCBOZSYSMTAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCC(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 2-methyl-1H-indole-1-propanoate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Functionalization of the indole ring at the nitrogen (N1) position by alkylation or esterification.
  • Introduction of the methyl group at the 2-position of the indole ring.
  • Ester formation with propanoic acid derivatives to yield the propanoate ester.

Specific Synthetic Routes

Alkylation of Indole at N1 Position Followed by Esterification

A common approach involves first preparing a 2-methylindole derivative, followed by alkylation at the nitrogen (N1) with a propanoate moiety. For example, ethyl or methyl indole-2-carboxylates can be synthesized and then alkylated at N1 using methyl iodide or similar alkylating agents in the presence of a base such as potassium hydroxide in DMSO, yielding high purity products after recrystallization and chromatographic purification.

  • Example: Ethyl 1-methyl-1H-indole-2-carboxylate was synthesized by treating ethyl 1H-indole-2-carboxylate with methyl iodide in DMSO at 40 °C with KOH as base, achieving a 92% yield after recrystallization.

This method can be adapted for propanoate esters by using propanoic acid derivatives or their activated forms (e.g., acid chlorides or anhydrides) for esterification.

Palladium-Catalyzed Coupling Reactions

Advanced synthetic methods employ palladium-catalyzed cross-coupling reactions of N-protected 2-indolylmethyl acetates with carbon nucleophiles to form substituted indole derivatives, including propanoate esters. The reaction conditions involve Pd catalysts, suitable ligands (e.g., dppp, dppe), and bases like K2CO3 and NaH in polar aprotic solvents such as DMSO at elevated temperatures (100 °C). These reactions offer high conversion rates and regioselectivity, with yields often exceeding 90% under optimized conditions.

  • Table 1 (excerpt) summarizes yields and regioselectivity under various ligands and bases for reactions involving ethyl 2-methyl-3-oxobutenoate and N-protected indolyl acetates, illustrating the influence of ligand bite angle and base choice on product distribution and yield.
Entry Ligand Solvent Base Time (h) Overall Yield (%) C1′/C3 Ratio
8 dppf DMSO K2CO3/NaH 24 98 46/54
11 dppp DMSO K2CO3/NaH 4 100 60/40
12 XantPhos DMSO K2CO3/NaH 3.5 100 21/79

This approach allows for fine-tuning the regioselectivity and yield by ligand and base selection.

Lewis Acid-Catalyzed Friedel-Crafts Type Reactions

Indole derivatives can be alkylated at the nitrogen or carbon positions via Lewis acid catalysis. For instance, reactions using boron-based Lewis acids such as tris(pentafluorophenyl)borane or PhSiCl3 in toluene facilitate the formation of bis(indolyl)methane derivatives, which can be precursors to substituted indole esters after further functional group transformations.

  • Typical reaction conditions include stirring indole with ketones or aldehydes in the presence of 10 mol% Lewis acid catalyst at 40–80 °C overnight, followed by purification via flash chromatography.

While this method is more common for bis(indolyl)methane synthesis, it can be adapted for preparing substituted indole esters by selecting appropriate electrophiles.

Clay-Catalyzed Reactions with Methyl Propiolate

Clay-catalyzed reactions provide an environmentally benign method for preparing methyl indole derivatives. For example, methyl propiolate reacts with 1-methylindole in the presence of clay catalysts to form methyl 3,3-bis(1-methyl-1H-indol-2-yl)propanoate derivatives, which can be tailored to obtain this compound through controlled reaction conditions.

  • The reaction typically involves stirring the reactants in a solvent such as dichloromethane at room temperature, followed by chromatographic purification.

Analytical Data and Research Outcomes

Purification and Characterization

  • Flash chromatography using ethyl acetate/hexane mixtures (ratios such as 1:9 or 1:2) is commonly employed for purification of synthesized indole esters.
  • Recrystallization from suitable solvents yields white solids with melting points consistent with literature values (e.g., 120–134 °C for ethyl 1-methyl-1H-indole-2-carboxylate).
  • Characterization typically involves:
    • $$ ^1H $$ NMR spectroscopy (400 MHz, CDCl3) showing characteristic methyl and aromatic proton signals.
    • IR spectroscopy indicating ester carbonyl stretches (~1646 cm$$^{-1}$$) and aromatic C-H stretches.
    • Mass spectrometry confirming molecular ion peaks matching calculated m/z values.

Reaction Yields and Selectivity

  • Alkylation reactions under basic conditions in DMSO achieve yields up to 92% for methylated indole esters.
  • Palladium-catalyzed coupling reactions can reach quantitative conversion with overall isolated yields near 100%, with regioselectivity tunable by ligand choice.
  • Lewis acid-catalyzed Friedel-Crafts type reactions yield bis(indolyl)methane derivatives in 70–80% yields, which can be intermediates for further esterification.

Comparative Data Table of Key Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Alkylation with methyl iodide KOH in DMSO, 40 °C, methyl iodide 92 High purity after recrystallization
Pd-catalyzed coupling Pd2(dba)3, dppp ligand, K2CO3/NaH, DMSO, 100 °C ~100 Regioselectivity depends on ligand
Lewis acid catalysis B(C6F5)3 or PhSiCl3, toluene, 40–80 °C 70–80 Used for bis(indolyl)methane intermediates
Clay-catalyzed methyl propiolate Clay catalyst, methyl propiolate, RT Not specified Environmentally friendly, potential route

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methyl-1h-indol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(2-methyl-1h-indol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of dyes, sanitizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methyl-1h-indol-1-yl)propanoate involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-methyl-1H-indole-1-propanoate, the following structurally related indole derivatives are analyzed:

Structural Analogues

Methyl Indole-3-propanoate: Lacks the 2-methyl substituent but shares the propanoate ester group at the 1-position. NMR data for similar compounds (e.g., δ ~47.53 ppm for CH2 groups in indole derivatives) suggest comparable electronic environments for the ester moiety .

2-Methyl-1H-indole-1-carboxylic Acid: Replaces the propanoate ester with a carboxylic acid group. The carboxylic acid enhances polarity and hydrogen-bonding capacity, influencing solubility in polar solvents. In contrast, the ester group in this compound likely improves lipophilicity, favoring membrane permeability in biological systems .

Nitro-substituted Indoles (e.g., 2-Methyl-5-nitroindole): Introduction of a nitro group (δ ~147.14 ppm in $^{13}\text{C}$-NMR) significantly alters electronic properties, increasing electrophilicity and redox activity. this compound lacks such electron-withdrawing groups, suggesting milder reactivity in aromatic substitution reactions .

Physicochemical and Functional Comparisons

Property This compound Methyl Indole-3-propanoate 2-Methyl-1H-indole-1-carboxylic Acid
Functional Group Propanoate ester Propanoate ester Carboxylic acid
Substituent Position 1- and 2-positions 1-position 1- and 2-positions
Polarity Moderate (ester) Moderate (ester) High (acid)
Reactivity Ester hydrolysis, alkylation Similar ester reactivity Acid-base reactions, decarboxylation
NMR Shifts (δ, ppm) CH2: ~47.53 (similar to analogues) CH2: ~47.53 COOH: ~170-175 (absent in ester)

Q & A

Q. How can researchers ensure comprehensive literature reviews for this compound-related studies?

  • Methodology :
  • Databases : Search SciFinder, Reaxys, and PubMed using keywords (e.g., "indole propanoate derivatives," "ester synthesis").
  • Filters : Apply date ranges (e.g., 2000–2025) and exclude patents.
  • Supplementary Sources : Review pharmacopeial forums () and IUCr journals () for crystallographic data.
  • Reproducibility : Follow PRISMA guidelines for systematic reviews, with dual independent screening () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.